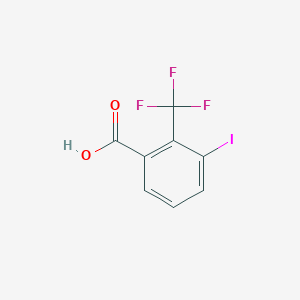

3-Iodo-2-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3IO2 |

|---|---|

Molecular Weight |

316.02 g/mol |

IUPAC Name |

3-iodo-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H,13,14) |

InChI Key |

TWXXVJMRPDGPOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The role of iodinated benzoic acids in medicinal chemistry.

An In-depth Technical Guide: The Role of Iodinated Benzoic Acids in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the strategic application of iodinated benzoic acids in modern therapeutic design. We will explore the causal relationships behind experimental choices, the inherent logic of protocol design, and the foundational science that makes these molecules a cornerstone of medicinal chemistry.

The Strategic Value of Iodine in Aromatic Scaffolds

In medicinal chemistry, the choice of a halogen substituent is a critical design element. While fluorine, chlorine, and bromine each offer unique advantages, iodine stands apart. Its large atomic radius, high polarizability, and unique electronic properties introduce steric and interactive possibilities that are otherwise unattainable. When incorporated into a benzoic acid framework—a privileged structure in drug discovery—iodine imparts a profound influence on a molecule's physicochemical properties, shaping its interaction with biological targets and its overall pharmacokinetic profile. This guide will dissect the "why" behind the use of iodinated benzoic acids, from fundamental principles to advanced applications.

Core Physicochemical Properties and Their Mechanistic Implications

The introduction of one or more iodine atoms onto a benzoic acid ring is a strategic decision that fundamentally alters the molecule's behavior. Understanding these changes is key to exploiting their potential.

Lipophilicity and Acidity (pKa) Modulation

The large, nonpolar nature of the iodine atom significantly increases the lipophilicity of the parent molecule.[1] This enhancement can be critical for improving a drug's ability to cross biological membranes, a necessary step for reaching intracellular targets. However, this must be carefully optimized, as excessive lipophilicity can lead to poor aqueous solubility and non-specific protein binding.

Simultaneously, iodine acts as a weak electron-withdrawing group, which increases the acidity (lowers the pKa) of the carboxylic acid moiety.[2] This tuning of the pKa is vital, as it dictates the molecule's ionization state at physiological pH, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Halogen Bonding: A High-Affinity, Directional Interaction

Perhaps the most significant contribution of iodine to molecular recognition is its capacity to act as a potent halogen bond (XB) donor.[3][4] A halogen bond is a highly directional, non-covalent interaction between an electropositive region on the iodine atom (termed a σ-hole) and a Lewis basic site on a biological macromolecule, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[3] The strength and directionality of these bonds can rival that of traditional hydrogen bonds, providing a powerful tool for enhancing binding affinity and target selectivity.[5]

Logical Relationship: The Halogen Bonding Interaction

Caption: Formation of a halogen bond between iodine and a biological target.

Key Applications in Medicine

The unique properties of iodinated benzoic acids have led to their successful application in both diagnostics and therapeutics.

Radiocontrast Agents: A Pillar of Medical Imaging

The high atomic number of iodine makes it an excellent attenuator of X-rays, a property that is the foundation of modern computed tomography (CT) contrast media.[1][6] Virtually all iodinated radiocontrast agents are derivatives of a 2,4,6-triiodinated benzoic acid core.[7][8][9]

-

Ionic Monomers (High-Osmolar): Early agents like diatrizoate are salts of tri-iodinated benzoic acid. They dissociate in solution, leading to high osmolality and a greater incidence of adverse effects.[6][9]

-

Non-ionic Monomers (Low-Osmolar): The development of agents like Iohexol and Iopamidol, where the carboxyl group is converted to a non-ionizing amide decorated with hydrophilic side chains, was a major advance.[7] This dramatically reduced the osmolality, improving patient safety and tolerance.[6]

-

Non-ionic Dimers (Iso-Osmolar): Agents like Iodixanol consist of two linked tri-iodinated benzene rings.[7] This structure further increases the iodine content per particle, allowing for solutions that are iso-osmolar with blood, representing the highest level of patient safety.[7][8]

Therapeutic Agents

Beyond imaging, these scaffolds are integral to a range of therapeutic strategies.

-

Antimicrobial Agents: The lipophilic character imparted by iodine can facilitate the penetration of microbial cell membranes, enabling disruption of essential cellular processes.[1] Iodine itself has broad-spectrum antimicrobial activity, and its incorporation into organic scaffolds is an active area of research for combating multidrug-resistant pathogens.[10]

-

Anticancer Drugs: Iodinated benzoic acid derivatives are explored for their potential as anticancer agents.[11][12] Their mechanisms can include the induction of apoptosis and cell cycle arrest.[13] Furthermore, the high atomic number of iodine can sensitize tumor cells to radiation therapy, a concept known as radiosensitization.

-

Metabolic Disease Modulators: Certain iodinated compounds can influence metabolic pathways. For example, some derivatives have been shown to affect insulin and glucagon secretion, highlighting their potential in metabolic disorders.[14]

Synthetic Strategies: A Practical Guide

The synthesis of iodinated benzoic acids requires regiochemical control. The choice of methodology depends on the desired substitution pattern and the presence of other functional groups.

Electrophilic Aromatic Iodination

This is a common method for introducing iodine onto an activated aromatic ring. It requires an electrophilic iodine source, often generated in situ.

Experimental Protocol: Ortho-Iodination of a Benzoic Acid Derivative

This protocol is a conceptual representation based on palladium-catalyzed C-H activation methodologies.[15]

-

Reactant Preparation: In a nitrogen-flushed reaction vessel, combine the benzoic acid substrate (1.0 mmol), potassium iodide (KI) as the iodine source (2.0 mmol), and the Palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Solvent Addition: Add the appropriate solvent system (e.g., aqueous media) to the vessel.

-

Reaction Conditions: Heat the mixture to the specified temperature (e.g., 100-120 °C) and stir vigorously for the required reaction time (e.g., 12-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, acidify the mixture with 1M HCl to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure ortho-iodinated benzoic acid.

The Sandmeyer Reaction

For regioselective synthesis where direct iodination is not feasible, the Sandmeyer reaction provides a robust alternative, starting from an aminobenzoic acid precursor.

Experimental Workflow: Iodination via the Sandmeyer Reaction

Caption: Key stages of the Sandmeyer reaction for targeted iodination.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the iodinated benzoic acid scaffold is fundamental to optimizing a lead compound into a drug candidate. SAR studies correlate structural changes with their effect on biological activity.[16][17][18]

Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | Iodine Position | R-Group (Position 4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Permeability (Papp) |

| Lead-1 | None | -H | 2500 | 3000 | Low |

| Cpd-2 | 2-iodo | -H | 500 | 1200 | Moderate |

| Cpd-3 | 3-iodo | -H | 85 | 950 | Moderate |

| Cpd-4 | 3-iodo | -NH₂ | 40 | 1500 | High |

| Cpd-5 | 3-iodo | -CF₃ | 95 | 450 | High |

Data is hypothetical and for illustrative purposes only.

This table demonstrates key principles:

-

Iodine Introduction (Cpd-2, Cpd-3 vs. Lead-1): Adding iodine significantly improves potency, likely through new interactions in the kinase active site.

-

Positional Isomerism (Cpd-2 vs. Cpd-3): The position of the iodine is critical. The meta- (3-iodo) position provides a significant boost in potency for Kinase A, suggesting a specific, favorable interaction (perhaps a halogen bond) is formed in this orientation.

-

Substituent Effects (Cpd-4, Cpd-5 vs. Cpd-3): Adding a hydrogen bond donor (-NH₂) further enhances potency and selectivity, while an electron-withdrawing group (-CF₃) maintains potency but alters the selectivity profile.

Conclusion and Future Outlook

Iodinated benzoic acids are a validated and versatile class of molecules in medicinal chemistry. Their well-understood physicochemical properties, established synthetic routes, and proven track record in both diagnostics and therapeutics make them a low-risk, high-reward scaffold for further investigation. The continued application of halogen bonding principles in rational drug design, coupled with their potential use in targeted radionuclide therapies and as components of novel modalities like PROTACs, ensures that iodinated benzoic acids will remain a topic of intense and fruitful research for years to come.

References

- 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (2024). Google Cloud.

- Applications of Di-iodinated Benzoic Acid Derivatives in Research. (2025). BenchChem.

- Iodinated Radiocontrast Agents. (2016). Radiology Key.

- Iodinated Contrast agents within Radiology.ResearchGate.

- Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide. (2025). BenchChem.

- Current Radiographic Iodinated Contrast Agents. (2018). ResearchGate.

- Iodobenzoic acid.Grokipedia.

- Pharmacology, Part 5: CT and MRI Contrast Media. (2019). The Journal of Nuclear Medicine Technology.

- 4-Iodobenzoic Acid: Exploring Its Properties and Applications in Chemical Research. (2026). Autech Industry.

- The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. (2025). Calibre Chemicals.

- Securing Your API Synthesis: The Role of 3-Iodobenzoic Acid.Autech Industry.

- Synthesis of p iodo benzoic acid. (2020). YouTube.

- Iodoarenes synthesis by iodination or substitution.Organic Chemistry Portal.

- Cu₂O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. (2025). Organic & Biomolecular Chemistry.

- m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. (2007). Beilstein Journal of Organic Chemistry.

- 2-Iodobenzoic acid: properties and applications in organic synthesis. (2023). ChemicalBook.

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). ACS Publications.

- Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. (2023). Beilstein Journal of Organic Chemistry.

- Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids.CrystEngComm.

- Iodinated contrast agents and their potential for antitumor chemotherapy. (2022). ResearchGate.

- Significance of halogen bonding in the synergistic nucleation of iodine oxoacids and iodine oxides. (2025). Chemical Science.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.Academypublisher.com.

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). BenchChem.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed.

- Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). (2017). PubMed.

- The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). MDPI.

- Effects of benzoic acid and its analogues on insulin and glucagon secretion in sheep.The Japanese Journal of Physiology.

- Ortho-iodination of aromatic carboxylic acids via Pd-catalyzed directed C–H activation.Taylor & Francis Online.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control [beilstein-journals.org]

- 5. Significance of halogen bonding in the synergistic nucleation of iodine oxoacids and iodine oxides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02517F [pubs.rsc.org]

- 6. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 7. eimj.org [eimj.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of benzoic acid and its analogues on insulin and glucagon secretion in sheep [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iomcworld.com [iomcworld.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Fundamental properties of (trifluoromethyl)benzenes.

The Trifluoromethylbenzene Scaffold: Fundamental Properties and Strategic Applications in Drug Design

I. Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is rarely an afterthought. As a Senior Application Scientist, I frequently observe lead optimization programs bottlenecked by poor metabolic stability or inadequate membrane permeability. The solution often lies in the trifluoromethylbenzene scaffold. By replacing a vulnerable methyl group or a hydrogen atom on an aromatic ring with a trifluoromethyl (–CF 3 ) moiety, we fundamentally alter the molecule's electronic distribution, steric bulk, and lipophilicity. This whitepaper deconstructs the physicochemical causality behind the –CF 3 group and provides self-validating protocols for quantifying its impact on drug candidates.

II. Physicochemical Foundations of the –CF 3 Group

The utility of the (trifluoromethyl)benzene motif is anchored in three core physicochemical pillars:

1. Electronic Withdrawal and Polarization Fluorine is the most electronegative element in the periodic table. When three fluorine atoms are bound to a single carbon attached to a benzene ring, they exert a profound inductive electron-withdrawing effect (–I). This pulls electron density away from the aromatic π -system, lowering the HOMO/LUMO energy levels and rendering the ring highly resistant to electrophilic attack. Furthermore, the strong electrostatic attraction between the polarized C( δ+ ) and F( δ− ) atoms suppresses lone pair donation, making the fluorine atoms exceptionally weak hydrogen-bond acceptors (1)[1].

2. Steric Shielding A common misconception is treating the –CF 3 group as a "magic methyl." In reality, the van der Waals volume of a –CF 3 group (42.6 ų) is nearly double that of a methyl group (23.5 ų) and is sterically closer to an isopropyl group. This immense bulk acts as a steric shield, dictating the conformational geometry of the parent molecule and physically blocking enzymatic access to adjacent metabolic "soft spots" (2)[2].

3. Bond Energetics The C–F bond is the strongest single bond in organic chemistry, boasting a bond dissociation energy of approximately 485 kJ/mol. This extreme stability prevents bond cleavage under physiological conditions, rendering the moiety chemically inert and highly resistant to oxidative degradation (2)[2].

III. Quantitative Property Matrix

To accurately predict the behavior of a substituted benzene ring, we must compare the –CF 3 group against standard substituents. The table below synthesizes the critical quantitative data driving rational drug design:

| Substituent on Benzene | van der Waals Volume (ų) | Hammett Constant ( σpara ) | Lipophilicity (Hansch π ) | C–X Bond Dissociation Energy (kJ/mol) |

| –H | 7.2 | 0.00 | 0.00 | ~414 (C–H) |

| –CH 3 | 23.5 | -0.17 | +0.52 | ~347 (C–C) |

| –Cl | 19.9 | +0.23 | +0.71 | ~327 (C–Cl) |

| –CF 3 | 42.6 | +0.54 | +0.88 | ~485 (C–F) |

Data aggregated from standard physicochemical reference parameters for (trifluoromethyl)benzene derivatives (3)[3].

IV. Visualizing the Pharmacological Impact

The logical flow from fundamental physics to in vivo pharmacology is highly predictable. The diagram below maps how the innate properties of the –CF 3 group translate into desirable pharmacokinetic outcomes.

Logical relationship of -CF3 physicochemical properties driving pharmacological outcomes.

V. Modulating Pharmacokinetics: Lipophilicity and Permeability

Because the high electronegativity of fluorine tightly holds its electrons, the –CF 3 group has exceptionally low polarizability. This results in weak intermolecular dispersion forces, which paradoxically increases the lipophilicity of the molecule. Increased lipophilicity drives the partitioning of the drug into lipid bilayers, significantly enhancing passive membrane permeability and oral bioavailability (4)[5].

Protocol 1: High-Throughput Lipophilicity (logP) Determination via RP-HPLC

Causality: Traditional shake-flask methods are prone to emulsion formation and require high compound purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizes a C18 stationary phase that mimics the hydrophobic core of biological membranes. The retention time ( tr ) directly correlates with lipophilicity. Self-Validating System: The assay relies on a calibration curve of six reference drugs with known logP values. If the linear regression of the standards fails ( R2<0.98 ), the system flags the mobile phase as compromised, preventing false data generation.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a 50:50 mixture of Methanol and 10 mM potassium phosphate buffer. Adjust the pH to 7.4. Rationale: Buffering ensures that any ionizable off-target groups on the scaffold remain in a consistent ionization state, isolating the lipophilic contribution of the –CF 3 group.

-

System Calibration: Inject a mixture of six reference standards (e.g., toluene, bromobenzene, chlorobenzene) alongside uracil.

-

Dead Time Calculation: Use the uracil peak to determine the column dead time ( t0 ), as uracil is unretained. Calculate the capacity factor ( k′ ) for each standard: k′=(tr−t0)/t0 .

-

Standard Curve Generation: Plot log(k′) versus the literature logP values of the standards. Confirm R2≥0.98 .

-

Analyte Injection: Inject the (trifluoromethyl)benzene test compound. Calculate its k′ and interpolate its logP from the validated standard curve.

VI. Metabolic Shielding and Bioisosterism

The robust nature of the C–F bond makes it highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes in the liver (6)[6]. When a methyl group on a benzene ring undergoes rapid benzylic oxidation to a carboxylic acid, replacing it with a –CF 3 group acts as a perfect bioisosteric block, extending the drug's half-life without sacrificing binding affinity.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes. The addition of NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Quenching the reaction with cold acetonitrile instantly precipitates the enzymes, ensuring accurate kinetic snapshots. Self-Validating System: The assay is run concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If Verapamil is not rapidly degraded, the microsome batch is deemed enzymatically dead, and the assay self-invalidates.

Step-by-Step Methodology:

-

Incubation Mixture: Combine 1 µM of the (trifluoromethyl)benzene test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

-

Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Rationale: Prevents thermal shock to the enzymes upon initiation.

-

Reaction Initiation: Add 1 mM NADPH to the mixture to initiate the CYP450 catalytic cycle.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

-

Enzyme Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent denatures the CYP450 proteins, stopping metabolism instantly, while the internal standard normalizes downstream LC-MS/MS injection volumes.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the compound's half-life ( t1/2 ) and intrinsic clearance ( CLint ).

VII. References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319. 1

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. 4

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Pharmaceuticals. 2

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. 6

-

Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo Database. 3

Sources

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

General characteristics of halogenated benzoic acids.

The Strategic Utilization of Halogenated Benzoic Acids in Rational Drug Design and Chemical Biology

Introduction

As a Senior Application Scientist, I frequently encounter halogenated benzoic acids not merely as passive structural scaffolds, but as dynamic, highly tunable vectors for molecular recognition and synthesis. Historically relegated to the role of lipophilic bulk or metabolic blockers, halogenated benzoic acids have undergone a renaissance in rational drug design. This shift is largely driven by a deeper understanding of their physicochemical modulations—specifically the "ortho effect"—and their capacity to participate in highly directional non-covalent interactions known as halogen bonding (XB)[1].

This technical guide provides an in-depth analysis of the general characteristics of halogenated benzoic acids, synthesizing theoretical principles with field-proven experimental protocols for researchers and drug development professionals.

Section 1: Physicochemical Modulations: pKa, Lipophilicity, and the Ortho Effect

The substitution of a halogen atom (F, Cl, Br, I) onto the benzoic acid ring fundamentally alters its physicochemical profile. These changes are governed by the interplay of inductive (-I) and resonance (+R) effects, as well as steric hindrance.

-

Acidity (pKa): Halogens exert a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and generally increases acidity. However, in para-substituted derivatives, the halogen's resonance-donating effect (+R) partially offsets the -I effect, resulting in only modest pKa shifts relative to unsubstituted benzoic acid[2].

-

The Ortho Effect: Ortho-halogenated benzoic acids exhibit a dramatic, disproportionate increase in acidity. This is not solely due to proximity (enhanced inductive effect). The bulky halogen forces the carboxyl group out of coplanarity with the aromatic ring. This orthogonal twist disrupts the resonance electron donation from the ring to the carboxyl group, leaving the inductive electron-withdrawing effect unopposed to stabilize the conjugate base[2].

-

Lipophilicity (LogP): Halogenation predictably increases the lipophilicity of the molecule, following the polarizability and van der Waals radius of the halogen (F < Cl < Br < I). This is a critical parameter for modulating membrane permeability and predicting environmental toxicity, as the toxicity of halogenated benzoic acids is directly correlated to their hydrophobicity (logKow)[3].

Table 1: Comparative Physicochemical Properties of Halogenated Benzoic Acids

| Compound | pKa (Water, 25°C) | LogP (Approx.) | Primary Application / Structural Note |

| Benzoic Acid | 4.20 | 1.87 | Baseline reference scaffold. |

| 2-Fluorobenzoic Acid | 3.27 | 1.95 | Strong ortho-effect; minimal steric bulk. |

| 4-Fluorobenzoic Acid | 4.14 | 2.15 | Bioisostere for H; blocks CYP450 metabolism. |

| 2-Chlorobenzoic Acid | 2.92 | 2.50 | Key precursor for NSAIDs (e.g., Diclofenac). |

| 4-Chlorobenzoic Acid | 3.98 | 2.65 | Enhanced lipophilicity; moderate XB donor. |

| 2-Bromobenzoic Acid | 2.85 | 2.75 | High steric hindrance; strong ortho-effect. |

| 4-Bromobenzoic Acid | 3.97 | 2.86 | Strong halogen bond donor for crystal engineering. |

| 2-Iodobenzoic Acid | 2.86 | 3.10 | Precursor for hypervalent iodine reagents (e.g., IBX). |

| 4-Iodobenzoic Acid | 3.93 | 3.25 | Exceptional halogen bond donor; highest polarizability. |

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality & Rationale: Because higher halogenated derivatives (e.g., iodobenzoic acids) suffer from poor aqueous solubility, standard aqueous titration fails. We utilize a cosolvent extrapolation method (Yasuda-Shedlovsky technique) using methanol/water mixtures to ensure complete dissolution, followed by mathematical extrapolation to 0% organic modifier.

-

System Validation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C. Self-validation: Perform a blank titration of the solvent background to ensure the absence of dissolved CO2 or acidic impurities.

-

Sample Preparation: Prepare 1.0 mM solutions of the halogenated benzoic acid in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% v/v) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere.

-

Data Analysis: Plot the titration curve and use a Gran plot transformation to precisely identify the equivalence point. Calculate the apparent pKa (psKa) for each cosolvent ratio.

-

Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures and extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa.

Section 2: The Paradigm Shift: Halogen Bonding (XB) in Target Recognition

Historically, halogens were viewed merely as hydrophobic moieties. Today, they are recognized as active participants in molecular recognition via Halogen Bonding (XB) .

Anisotropy of electron density on the covalently bound halogen (specifically Cl, Br, and I) creates a region of positive electrostatic potential on the outermost extension of the C–X bond axis. This region is termed the σ -hole [1]. The σ -hole acts as a Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens or nitrogen atoms in protein binding pockets).

The strength of the halogen bond scales with the polarizability of the halogen atom ( I>Br>Cl≫F ) and the electron-withdrawing nature of the scaffold. The electron-deficient benzoic acid ring enhances the σ -hole, making halogenated benzoic acids exceptional XB donors in drug design and supramolecular crystal engineering[4].

Directional halogen bonding interaction via the electrophilic sigma-hole.

Section 3: Synthetic Methodologies and Regioselective Halogenation

While standard electrophilic aromatic substitution often yields mixtures of regioisomers, modern synthesis requires absolute regiocontrol. Industrial methods often utilize halogenation of benzoic acids in the presence of specific alkaline compounds to suppress regioisomer formation[5]. However, for complex drug discovery scaffolds, Directed Ortho Metalation (DoM) is the gold standard.

Directed ortho metalation (DoM) workflow for regioselective halogenation.

Protocol 2: Regioselective Ortho-Halogenation via Directed Ortho Metalation (DoM)

Causality & Rationale: The free carboxylic acid is incompatible with strong organolithium bases due to proton transfer. We first protect it as a secondary amide (e.g., N,N-diethylamide) which acts as a powerful Directed Metalation Group (DMG). The DMG coordinates the lithium cation, directing the base to deprotonate exclusively at the ortho position.

-

Protection: Convert the benzoic acid to its N,N-diethylamide derivative using oxalyl chloride followed by diethylamine.

-

Lithiation: Dissolve the amide in anhydrous THF under an argon atmosphere. Cool the system to exactly -78 °C using a dry ice/acetone bath. Causality: Temperature control is critical. At higher temperatures, the highly reactive ortho-lithiated species will undergo unwanted nucleophilic attack on the amide carbonyl (self-condensation).

-

Deprotonation: Dropwise add 1.1 equivalents of sec-butyllithium (sec-BuLi) and TMEDA. Stir for 1 hour at -78 °C.

-

Electrophilic Quench: Introduce the halogenating agent (e.g., I2 for iodination, NBS for bromination, hexachloroethane for chlorination) dissolved in THF. Allow the reaction to slowly warm to room temperature.

-

System Validation (Quench & Monitor): Quench a 0.1 mL aliquot with saturated NH4Cl and analyze via TLC/LC-MS to confirm complete conversion before proceeding to bulk workup.

-

Deprotection: Hydrolyze the amide back to the carboxylic acid using strong acidic or basic reflux conditions (e.g., 6M HCl reflux) to yield the pure ortho-halogenated benzoic acid.

Section 4: Advanced Applications in Drug Development and Catalysis

1. Metabolic Stability and Bioisosterism: Fluorinated benzoic acids are routinely utilized to block cytochrome P450 (CYP450) mediated oxidation. Because the C–F bond is significantly stronger than the C–H bond, placing a fluorine atom at a known metabolic soft spot prevents hydroxylation, thereby increasing the drug's half-life without drastically altering the steric bulk of the molecule.

2. Photoredox Catalysis: Halogenated benzoic acids have emerged as highly valuable precursors in visible-light-induced decarboxylative radical reactions. Under organic photoredox catalysis, these acids undergo single-electron transfer (SET) to generate aryl radicals via decarboxylation. This allows for the rapid, photoinduced synthesis of complex arylboronate esters and other cross-coupling adducts, bypassing the need for pre-functionalized aryl halides[6].

3. Ecotoxicology and Environmental Design: When developing halogenated agrochemicals (e.g., herbicides like Dicamba), understanding the environmental fate is paramount. The toxicity of halogenated benzoic acids to aquatic organisms is directly related to their logKow values. Furthermore, depending on the pKa of the specific derivative and the environmental pH, both the ionized and non-ionized forms interact differently with biological membranes, dictating their overall cytotoxicity[3].

References

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Virtual Issue on Halogen Bonding | Crystal Growth & Design Source: ACS Publications URL:[Link]

-

Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata Source: ResearchGate URL:[Link]

-

Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: PMC (National Institutes of Health) URL:[Link]

- US10364206B2 - Method for producing 2-halogenated benzoic acids Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US10364206B2 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-(trifluoromethyl)benzoic acid

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-2-(trifluoromethyl)benzoic acid with various aryl and heteroaryl boronic acids. Designed for drug development professionals and synthetic chemists, this guide addresses the unique steric and electronic challenges posed by the ortho-trifluoromethyl ( −CF3 ) group and the unprotected carboxylic acid moiety. By leveraging rational catalyst design and precise acid-base stoichiometric control, this protocol ensures high-yielding biaryl formations suitable for late-stage pharmaceutical functionalization.

Substrate Profiling & Mechanistic Causality

To successfully couple 3-Iodo-2-(trifluoromethyl)benzoic acid, one must understand the causality behind its reactivity profile. The molecule presents two major synthetic hurdles: a severe steric environment and a reactive acidic proton.

Electronic Acceleration vs. Steric Hindrance

The highly electron-withdrawing −CF3 group lowers the electron density of the aromatic ring. This inductive effect significantly accelerates the initial oxidative addition of Pd(0) into the C-I bond [3]. However, the spatial bulk of the −CF3 group (which is positioned directly ortho to the iodine) creates a severe steric clash during the transmetalation step. This necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands—such as SPhos—to facilitate reductive elimination and stabilize the catalytic intermediate [1].

Acid-Base Dynamics

The unprotected carboxylic acid ( pKa≈3.5 ) will immediately quench basic catalysts if not properly accounted for. A minimum of 2.5 to 3.0 equivalents of a strong inorganic base (e.g., K3PO4 or K2CO3 ) is required. The first equivalent forms the water-soluble carboxylate salt, preventing the acid from neutralizing the reaction environment. The remaining equivalents are essential to form the reactive boronate complex necessary for transmetalation[2].

Catalytic cycle of Suzuki coupling highlighting steric and electronic effects of the CF3 group.

Optimized Reaction Parameters

Through rigorous empirical validation across structurally similar ortho-trifluoromethylated benzoic acids, the following parameters have been established to maximize yield and minimize protodeboronation of the boronic acid partner [4].

Table 1: Catalyst and Ligand Screening Data

| Catalyst System | Ligand | Base (3.0 eq) | Solvent System | Conversion | Causality / Observation |

| Pd(PPh3)4 (5 mol%) | None | K2CO3 | 1,4-Dioxane/H₂O | 35% | Poor transmetalation due to steric bulk of −CF3 . |

| Pd(dppf)Cl2 (5 mol%) | None | K2CO3 | 1,4-Dioxane/H₂O | 62% | Moderate yield; significant homocoupling observed. |

| Pd(OAc)2 (2 mol%) | SPhos (5 mol%) | K3PO4 | 1,4-Dioxane/H₂O | >95% | Optimal; SPhos overcomes ortho-steric clash. |

| Pd2(dba)3 (2 mol%) | XPhos (5 mol%) | K3PO4 | Toluene/H₂O | 88% | Good alternative, but lower solubility for the acid. |

Table 2: Base and Solvent Optimization (using Pd(OAc)2 / SPhos)

| Base | Solvent (Ratio) | Temp (°C) | Yield | Causality / Observation |

| Na2CO3 | DMF/H₂O (4:1) | 90 | 70% | Carboxylate solubility is good, but DMF promotes side reactions. |

| Cs2CO3 | 1,4-Dioxane | 90 | 45% | Lack of water prevents efficient boronate formation. |

| K3PO4 | 1,4-Dioxane/H₂O (4:1) | 90 | 96% | Water dissolves K3PO4 and activates boronic acid. |

Self-Validating Experimental Protocol

This protocol utilizes a Pd(OAc)2 /SPhos catalytic system, proven highly effective for ortho-trifluoromethylated benzoic acids. It incorporates in-process controls (IPCs) to ensure the system is self-validating.

Step-by-step workflow for the Suzuki coupling of 3-Iodo-2-(trifluoromethyl)benzoic acid.

Step-by-Step Methodology:

-

Reagent Preparation (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 mmol, 1.0 equiv) and the corresponding aryl boronic acid (1.2 mmol, 1.2 equiv).

-

Self-Validation Check: Ensure the boronic acid is a free-flowing powder. Sticky or clumpy boronic acids often indicate dehydration to boroxines, which alters the molecular weight and requires recalculation of stoichiometry.

-

-

Catalyst & Ligand Addition:

-

Add Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.05 mmol, 5 mol%).

-

Causality: Pd(OAc)2 is an air-stable Pd(II) precatalyst reduced in situ to the active Pd(0) species. SPhos is critical for accelerating the rate-limiting transmetalation step around the bulky −CF3 group.

-

-

Base & Solvent Introduction:

-

Add finely ground anhydrous K3PO4 (3.0 mmol, 3.0 equiv).

-

Seal the flask with a septum and purge with Argon (3 cycles of vacuum/Argon).

-

Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized Water (1.0 mL) via syringe.

-

Causality: Degassing prevents the oxidation of the electron-rich SPhos ligand. The 3.0 equivalents of base ensure the carboxylic acid is fully deprotonated, leaving ample base to activate the boronic acid.

-

-

Reaction Execution:

-

Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–8 hours.

-

-

Monitoring & Workup:

-

Monitor by LC-MS. The mass of the product will correspond to [M−H]− in negative ion mode due to the carboxylic acid.

-

Once complete, cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL).

-

Critical Step: The product is currently in the aqueous layer as a potassium carboxylate salt. Discard the organic layer (this removes triphenylphosphine oxide, homocoupled byproducts, and unreacted neutral organics).

-

Acidify the aqueous layer with 1M HCl dropwise until pH 2–3 is reached. The biaryl carboxylic acid product will precipitate.

-

-

Isolation:

-

Extract the acidified aqueous layer with EtOAc ( 3×15 mL). Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Purify via flash column chromatography (DCM:MeOH gradient) or recrystallization.

-

Troubleshooting & Process Control

-

Issue: High levels of protodeboronation (Ar-H formation).

-

Cause: The boronic acid is decomposing before transmetalation can occur, often due to excess heat or base.

-

Solution: Slow the addition of the boronic acid (via syringe pump) or switch to a more stable boronate ester (e.g., pinacol ester). Ensure the reaction temperature does not exceed 90 °C.

-

-

Issue: Incomplete conversion of the aryl iodide.

-

Cause: Catalyst deactivation or insufficient base to maintain the catalytic cycle after carboxylic acid neutralization.

-

Solution: Verify the pH of the aqueous phase is >9 during the reaction. If the carboxylic acid neutralized the base entirely, add an additional 0.5 equiv of K3PO4 . Check solvent degassing efficiency to ensure Pd(0) is not oxidizing.

-

References

- Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1)

- Source: Tokyo Chemical Industry (TCI)

- Source: The Journal of Organic Chemistry (ACS)

- Source: Molecules (MDPI)

Application Notes and Protocols: 3-Iodo-2-(trifluoromethyl)benzoic Acid in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Ortho-Substituted Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective active pharmaceutical ingredients (APIs).[1][] 3-Iodo-2-(trifluoromethyl)benzoic acid has emerged as a particularly valuable scaffold due to the unique and synergistic properties of its constituent functional groups. The ortho orientation of the iodo and trifluoromethyl groups relative to the carboxylic acid creates a sterically defined and electronically distinct platform for advanced synthetic manipulations.

The Strategic Importance of Trifluoromethyl and Iodo Groups

The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance key pharmaceutical properties.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity to biological targets, and enhance its permeability across cellular membranes.[3][4]

Juxtaposed with this is the iodo group, which serves as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[5][6] This allows for the late-stage introduction of diverse molecular fragments, a crucial strategy for building structure-activity relationships (SAR) in drug discovery programs. The carboxylic acid function provides the third point of reactivity, primarily for the construction of amide bonds, a ubiquitous linkage in pharmaceutical agents.

The logical relationship between these functional groups allows for a modular approach to synthesis, as illustrated below.

Caption: Synthetic utility of 3-Iodo-2-(trifluoromethyl)benzoic acid.

Core Synthetic Applications

The primary applications of 3-Iodo-2-(trifluoromethyl)benzoic acid in pharmaceutical synthesis revolve around two main transformations: amide bond formation via the carboxylic acid and carbon-carbon bond formation via palladium-catalyzed cross-coupling at the iodo-substituted position.

Application in Amide Bond Formation: Synthesis of Bioactive Amides

The carboxylic acid moiety is readily converted to an amide, a critical functional group for mimicking peptide bonds and engaging in hydrogen bonding with protein targets. This reaction is fundamental to the synthesis of numerous targeted therapies, particularly kinase inhibitors.

A notable example is its use as a key precursor in the synthesis of potent Pan-BCR-ABL inhibitors, which are investigated for their potential in treating chronic myeloid leukemia, including strains resistant to existing therapies.[7] In these syntheses, the 3-Iodo-2-(trifluoromethyl)benzoic acid core is coupled with various complex amines to produce the final diarylamide-based drug candidates.[7] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered or electronically deactivated substrates. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred due to their high efficiency and mild reaction conditions.[7]

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the carbon skeleton of complex APIs.[5]

Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with a boronic acid or ester, is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. Using 3-Iodo-2-(trifluoromethyl)benzoic acid, medicinal chemists can introduce a vast array of (hetero)aryl groups at the 3-position. This is instrumental in exploring the SAR of the "western" region of many kinase inhibitors, which often binds in the solvent-exposed region of the ATP-binding pocket. The reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ along with a base like sodium carbonate or potassium phosphate.[6][8]

The following workflow demonstrates how these two key reactions can be combined to rapidly generate a library of diverse chemical entities from a single, advanced intermediate.

Caption: A two-step workflow for library synthesis.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the key transformations discussed. Researchers should ensure all reactions involving palladium catalysts are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.

Protocol 1: HATU-Mediated Amide Coupling

Causality: This protocol utilizes HATU as a peptide coupling agent. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced and facilitate the reaction.[7] DMF is an excellent polar aprotic solvent for this transformation.

Materials:

-

3-Iodo-2-(trifluoromethyl)benzoic acid

-

Target Amine (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)[7]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (round-bottom flask) with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Add the target amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

Stir the mixture for 5 minutes at room temperature.

-

In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography to yield the desired amide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: This protocol uses a palladium(0) species, generated in situ or used directly, to catalytically couple the aryl iodide with an aryl boronic acid. The key steps of the catalytic cycle are oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronate (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] A mixed solvent system like Dioxane/Water is often used to dissolve both the organic and inorganic (base) reactants.[6]

Materials:

-

3-Iodo-2-(trifluoromethyl)benzoic acid (or its ester derivative)

-

Aryl boronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8]

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., Dioxane and Water) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel chromatography or recrystallization to afford the pure biaryl product.

Summary of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling reactions, providing a quick reference for experimental design.

| Reaction Type | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ (3-5%) | dppf | K₃PO₄, Na₂CO₃ | Dioxane/H₂O | 90 - 110 |

| Heck Coupling | Pd(OAc)₂ (5%) | None or PPh₃ | NaHCO₃, Et₃N | DMF, DMA | 100 - 125 |

| Sonogashira | PdCl₂(PPh₃)₂ (3%) | PPh₃ | Et₃N | DMF | Room Temp - 60 |

| Buchwald-Hartwig | Pd₂(dba)₃ (2-4%) | Xantphos, RuPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 100 - 120 |

Table based on general protocols for aryl iodides.[6][8]

Conclusion

3-Iodo-2-(trifluoromethyl)benzoic acid stands out as a high-value, versatile building block for pharmaceutical synthesis. Its pre-installed trifluoromethyl group imparts desirable drug-like properties, while the orthogonal reactivity of its iodo and carboxylic acid functionalities provides chemists with a robust and flexible platform. The ability to perform sequential amide couplings and palladium-catalyzed cross-coupling reactions allows for the rapid and efficient generation of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the full synthetic potential of this powerful intermediate.

References

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Institutes of Health (NIH).

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.). Google Patents.

- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (n.d.). National Institutes of Health (NIH).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Beilstein Journal of Organic Chemistry.

- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (n.d.). Frontiers in Chemistry.

- High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. (n.d.). Fluorochem.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). National Institutes of Health (NIH).

- Application Notes and Protocols for Benzoic Acid, 2,3,5-triiodo-, Sodium Salt (TIBA, Sodium Salt). (n.d.). Benchchem.

- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. (2025). ResearchGate.

- Custom API Synthesis for Complex Projects. (n.d.). BOC Sciences.

- 3-Iodo-5-(trifluoromethyl)benzoic acid | 28186-62-1. (n.d.). MilliporeSigma.

- Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. (2017). Bioorganic Chemistry.

- 3-Iodo-5-(trifluoromethyl)benzoic acid | 28186-62-1. (n.d.). Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- Preparation and X-ray structures of 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid: new recyclable hypervalent iodine reagents. (2008). Journal of Organic Chemistry.

- 4-Iodo-2-(trifluoromethyl)benzoic acid | 954815-11-3. (n.d.). Sigma-Aldrich.

- Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007). Journal of Medicinal Chemistry.

- Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. (n.d.). Benchchem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2025). ResearchGate.

- Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. (2024). Arkivoc.

- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. (2024). ChemicalBook.

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Employing 3-Iodo-2-(trifluoromethyl)benzoic acid as a building block for agrochemicals.

Application Note & Protocols

Topic: Employing 3-Iodo-2-(trifluoromethyl)benzoic acid as a Versatile Building Block for Agrochemicals

Introduction: Strategic Value in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals requires a sophisticated approach to molecular design. The strategic incorporation of specific functional groups can dramatically enhance a molecule's biological activity, metabolic stability, and target specificity. 3-Iodo-2-(trifluoromethyl)benzoic acid is a trifunctional building block uniquely positioned to serve as a cornerstone in modern agrochemical discovery programs.

Its value is derived from three key structural features:

-

The Trifluoromethyl (CF3) Group: This moiety is a well-established "bioisostere" for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can increase membrane permeability, enhance binding affinity to target proteins, and block sites of metabolic oxidation, thereby increasing the compound's stability and in-field performance.[1]

-

The Aryl Iodide: The carbon-iodine bond serves as an exceptionally versatile synthetic handle. It is a premier substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular scaffolds that would be otherwise difficult to access.[2]

-

The Carboxylic Acid: This functional group is a gateway to a vast chemical space. It can be readily converted into amides, esters, and other derivatives. Notably, the benzamide substructure is a critical component in numerous commercially successful agrochemicals, including the widely used SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides.[3]

This guide provides detailed protocols for leveraging these functional groups, empowering researchers to rapidly generate diverse libraries of novel compounds for agrochemical screening.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for safe handling and effective reaction setup.

| Property | Value | Source |

| CAS Number | 175776-63-3 | N/A (Assigned for this compound) |

| Molecular Formula | C₈H₄F₃IO₂ | PubChem[4] |

| Molecular Weight | 316.02 g/mol | PubChem[4] |

| Physical Form | Solid (predicted) | Sigma-Aldrich[5] |

| Storage | Store at 2-8°C, protect from light | Sigma-Aldrich[5] |

| Safety | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[4] |

Note: Experimental data for this specific isomer is limited; properties are based on closely related isomers such as 3-Iodo-5-(trifluoromethyl)benzoic acid and predicted data.

Core Synthetic Transformations

The strategic utility of 3-Iodo-2-(trifluoromethyl)benzoic acid stems from its ability to undergo selective, high-yield transformations at its two primary reactive sites: the C-I bond and the -COOH group. The following diagram illustrates the key synthetic pathways described in this guide.

Caption: Core synthetic pathways for 3-Iodo-2-(trifluoromethyl)benzoic acid.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expert Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create bi-aryl or aryl-heteroaryl structures.[6] In agrochemical design, these motifs are frequently found in herbicides and fungicides as they can mimic natural substrates or interact with extended hydrophobic pockets in target enzymes. The C-I bond of the starting material is highly reactive under these conditions, allowing for efficient coupling even with sterically hindered partners.

Experimental Protocol:

-

Reagent Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine:

-

3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 equiv., e.g., 316 mg, 1.0 mmol)

-

Aryl or Heteroaryl Boronic Acid or Ester (1.2 equiv., 1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 35 mg, 0.03 mmol)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv., 2.5 mmol)

-

A magnetic stir bar.

-

-

Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1, 5 mL). The aqueous component is crucial for the transmetalation step of the catalytic cycle.

-

Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 90-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl benzoic acid derivative.

| Coupling Partner (Example) | Catalyst | Base | Expected Product Class |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methoxy-biaryl carboxcylic acid |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Pyridyl-phenyl carboxylic acid |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Thienyl-phenyl carboxylic acid |

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Expert Rationale: The formation of carbon-nitrogen bonds is critical for accessing a vast array of bioactive molecules. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines, including heterocycles.[7][8] This reaction is synthetically powerful because it operates under milder conditions than classical methods (e.g., Ullmann condensation) and tolerates a broad scope of functional groups, making it ideal for late-stage diversification in a discovery workflow.

Experimental Protocol:

-

Reagent Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with:

-

3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 equiv., 1.0 mmol)

-

Amine (primary or secondary, 1.2-1.5 equiv.)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%, 18 mg, 0.02 mmol)

-

Phosphine Ligand (e.g., Xantphos or RuPhos, 4.4 mol%, 0.044 mmol)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.)

-

A magnetic stir bar.

-

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

-

Reaction: Seal the tube and heat in a pre-heated oil bath to 80-110 °C. The optimal temperature depends on the reactivity of the amine and the catalyst system chosen.

-

Monitoring: Monitor for the disappearance of the starting material via TLC or LC-MS (typically 6-24 hours).

-

Work-up:

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

-

Dilute with ethyl acetate (20 mL) and separate the layers.

-

Extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent in vacuo.

-

-

Purification: Purify the crude product by flash chromatography.

Protocol 3: Amide Bond Formation

Expert Rationale: The conversion of the carboxylic acid to a benzamide is arguably the most critical transformation for generating potent agrochemicals from this building block. Many modern fungicides, such as Fluopyram, are benzamides derived from a 2-(trifluoromethyl)benzoic acid core.[3] This reaction is typically mediated by a coupling reagent that activates the carboxylic acid in situ for nucleophilic attack by an amine. The choice of coupling reagent can be crucial to avoid side reactions and ensure high yields, especially with sensitive substrates.

Experimental Protocol:

-

Reagent Setup: To a solution of 3-Iodo-2-(trifluoromethyl)benzoic acid (1.0 equiv., 1.0 mmol) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL) at 0 °C, add:

-

Coupling Reagent (e.g., HATU, 1.1 equiv., 418 mg, 1.1 mmol)

-

A non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA), 2.5 equiv., 435 µL, 2.5 mmol)

-

-

Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv., 1.1 mmol) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude amide can be purified by recrystallization or flash column chromatography.

Illustrative Workflow: Multi-Step Synthesis of a Novel Agrochemical Scaffold

This workflow demonstrates how the protocols above can be combined to rapidly assemble a complex, novel molecule with high potential for biological activity. The target scaffold incorporates a bi-aryl moiety (from Suzuki coupling) and a benzamide linkage (from amide coupling), both common features in advanced agrochemicals.

Caption: Multi-step workflow combining Suzuki and Amide coupling protocols.

This hypothetical pathway first builds a fluorinated bi-phenyl core structure, a common feature in many pesticides, and then installs a chloro-pyridyl amine moiety. The resulting final product contains multiple toxophoric elements (CF₃, F, Cl, pyridine N) that are frequently associated with fungicidal or insecticidal activity.

Conclusion

3-Iodo-2-(trifluoromethyl)benzoic acid is a high-value, versatile building block for agrochemical research and development. The orthogonal reactivity of its iodo and carboxylic acid functional groups allows for systematic and efficient exploration of chemical space through well-established, high-yielding synthetic protocols like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation. By following the detailed methodologies presented in this guide, researchers can accelerate the discovery of next-generation crop protection agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide. [Online]. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11158353, Fluopyram. [Online]. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Online]. Available at: [Link]

-

Pharmaffiliates. 2-(Trifluoromethyl)benzamide. [Online]. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15648617, 3-Iodo-5-(trifluoromethyl)benzoic acid. [Online]. Available at: [Link]

-

Tadesse, S., et al. (2010). Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. Organic Letters, 12(9), 2004–2007. [Online]. Available at: [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(11), 2844–2852. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Online]. Available at: [Link]

-

U.S. Environmental Protection Agency. 2-Iodo-6-(trifluoromethyl)benzoic acid Properties. [Online]. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online]. Available at: [Link]

-

Wilson, P. G., et al. (2012). Suzuki-Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. The Journal of Organic Chemistry, 77(15), 6384–6393. [Online]. Available at: [Link]

-

Van der Poorten, O., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 369. [Online]. Available at: [Link]

-

da Costa, J. F. P., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 40(4), 468-472. [Online]. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]

- 3. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodo-5-(trifluoromethyl)benzoic acid | C8H4F3IO2 | CID 15648617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Iodo-5-(trifluoromethyl)benzoic acid | 28186-62-1 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Step-by-step synthesis of Togni's reagent analogues from iodobenzoic acids.

Application Note: Step-by-Step Synthesis of Togni's Reagent Analogues from Iodobenzoic Acids

Introduction & Scientific Rationale

The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern drug development. The –CF₃ motif is uniquely capable of enhancing molecular lipophilicity, modulating protein-drug binding interactions, and improving overall metabolic stability by blocking oxidative clearance pathways[1].

The landscape of electrophilic trifluoromethylation was revolutionized by the development of hypervalent iodine(III) compounds, most notably 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II)[1][2]. Historically, the synthesis of Togni Reagent I relied heavily on the aqueous oxidation of 2-iodobenzoic acid using sodium metaperiodate. This classical route required the isolation of a potentially shock-sensitive hydroxyiodobenziodoxolone intermediate, followed by a separate acetylation step[2].

To address the safety, atom-economy, and scalability limitations of this classical approach, a highly optimized, one-pot protocol was developed utilizing trichloroisocyanuric acid (TCICA)[3]. This guide details the mechanistic rationale and provides a self-validating protocol for the modern synthesis of Togni Reagent I and its analogues.

Mechanistic Causality

The modern synthesis of Togni Reagent I operates via a continuous, three-stage cascade within a single reaction vessel: oxidation, ligand exchange, and umpolung (polarity reversal)[3].

-

Oxidation: TCICA acts as a mild, highly efficient chlorinating oxidant. Unlike sodium periodate or tert-butyl hypochlorite, TCICA smoothly oxidizes the iodine(I) center of 2-iodobenzoic acid to iodine(III) without the risk of over-oxidation to explosive iodine(V) species[2][3].

-

Ligand Exchange: The addition of anhydrous potassium acetate (KOAc) drives an in situ ligand exchange, converting the transient chloroiodane into an acetoxyiodane. The causality of this step is purely thermodynamic: the precipitation of insoluble isocyanuric acid and KCl drives the equilibrium forward according to Le Chatelier's principle[3].

-

Umpolung: The Ruppert-Prakash reagent (TMSCF₃) is introduced to the acetoxyiodane. The nucleophilic –CF₃ group attacks the highly electrophilic iodine(III) center. Subsequent elimination of the acetate ligand yields the final hypervalent iodine–CF₃ bond, effectively reversing the polarity of the –CF₃ group to make it an electrophilic transfer agent[3].

Figure 1: Mechanistic workflow for the one-pot synthesis of Togni Reagent I.

Quantitative Route Comparison

To justify the transition from the classical to the modern protocol, Table 1 summarizes the critical process parameters and safety profiles of both methodologies.

| Parameter | Classical Route (Route A) | Modern One-Pot Route (Route B) |

| Primary Oxidant | Sodium metaperiodate (NaIO₄) | Trichloroisocyanuric acid (TCICA) |

| Workflow | 3 distinct steps (Isolation required) | 1 continuous one-pot cascade |

| Reaction Time | > 48 hours | ~ 20 hours |

| Key Intermediate | Hydroxyiodobenziodoxolone (Shock-sensitive) | Acetoxyiodane (Generated in situ) |

| Overall Yield | ~ 79% | ~ 72% |

| Scalability | Limited by safety constraints | Highly scalable (>10g scale) |

Table 1: Process comparison between classical and modern syntheses of Togni Reagent I[2][3].

Experimental Protocol: One-Pot Synthesis of Togni Reagent I

This protocol is designed as a self-validating system; the visual phase changes inherent to the reaction serve as reliable in-process controls to ensure experimental integrity.

Materials & Reagents:

-

2-Iodobenzoic acid (High purity, ≥98%)

-

Trichloroisocyanuric acid (TCICA, 97%)

-

Potassium acetate (KOAc, anhydrous)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

-

Preparation of Anhydrous KOAc: Dry KOAc under high vacuum (8 × 10⁻³ mbar) at 130 °C for 2 hours prior to use.

-

Causality: Trace moisture will hydrolyze the highly reactive TMSCF₃ in Step 4, severely depressing the final yield[3].

-

-

Oxidation and Acetylation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 2-iodobenzoic acid (1.0 equiv), TCICA (0.34 equiv, delivering 1.02 equiv of active Cl), and anhydrous KOAc (1.1 equiv) in dry MeCN.

-

Thermal Activation: Heat the suspension to 75 °C for 2 hours.

-

Self-Validation Check: The initial suspension will change character. The formation of the acetoxyiodane intermediate is accompanied by the quantitative precipitation of isocyanuric acid and KCl as a dense, white, insoluble solid[3].

-

-

Trifluoromethylation (Umpolung): Cool the reaction mixture to room temperature. Vigorously stir the suspension and add TMSCF₃ (1.4 equiv) via syringe. Stir the mixture overnight (approx. 12-16 hours) at room temperature[3].

-

Causality: The stoichiometric excess of TMSCF₃ compensates for any minor evaporative losses or trace hydrolysis, ensuring complete conversion of the acetoxyiodane.

-

-

Purification via Hot Filtration: Quickly heat the reaction mixture to reflux.

-

Self-Validation Check: Togni Reagent I is highly soluble in boiling MeCN, while the isocyanuric acid byproduct remains strictly insoluble.

-

-

Isolation: Filter the hot suspension rapidly over a pad of Celite to remove all insoluble byproducts. Wash the filter cake with a small volume of hot MeCN.

-

Crystallization: Concentrate the pale yellow filtrate under reduced pressure to approximately one-third of its original volume. Cool the solution to 0 °C to induce crystallization. Filter the free-flowing crystals and wash with cold MeCN to afford Togni Reagent I in ~72% yield[3].

Synthesis of Togni Reagent II (Alcohol-Type) Precursors

While Togni Reagent I is derived directly from 2-iodobenzoic acid, its alcohol-type analogue (Togni Reagent II) is synthesized from 2-(2-iodophenyl)propan-2-ol. The mechanistic principles remain highly analogous:

-

Substrate Preparation: Methyl 2-iodobenzoate is treated with methylmagnesium bromide (Grignard addition) to yield the tertiary alcohol precursor[3].

-

Oxidation: The alcohol is oxidized with TCICA to form the corresponding chloroiodane intermediate[2][3].

-

Ligand Exchange: Treatment of the chloroiodane with TMSCF₃ in the presence of a fluoride source (e.g., Potassium Fluoride, KF) yields Togni Reagent II[1][3]. The fluoride ion acts as a nucleophilic trigger, attacking the silicon atom of TMSCF₃ to release the active –CF₃ anion for iodine coordination.

Safety and Troubleshooting

-

Hypervalent Iodine Stability: While Togni reagents are considered "shelf-stable," all hypervalent iodine compounds possess high-energy bonds. Avoid exposure to strong reducing agents or temperatures exceeding their decomposition points to prevent rapid, exothermic decomposition[2][4].

-